molecular formula C19H12Cl2N4O3S2 B11100750 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide

2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B11100750
M. Wt: 479.4 g/mol
InChI Key: WBTCQOUTKUIRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide is a complex organic compound that features a benzothiadiazole coreThe benzothiadiazole moiety is known for its strong electron-withdrawing properties, which can enhance the electronic characteristics of the molecules it is part of .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and automated systems can help streamline the process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, potentially inhibiting or modifying their function. This interaction can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler compound with similar electron-withdrawing properties.

    4-Aminobenzo-2,1,3-thiadiazole:

Uniqueness

What sets 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N~1~-(3,4-dichlorophenyl)benzamide apart is its combination of the benzothiadiazole core with the sulfonyl and dichlorophenyl groups.

Properties

Molecular Formula

C19H12Cl2N4O3S2

Molecular Weight

479.4 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C19H12Cl2N4O3S2/c20-13-9-8-11(10-14(13)21)22-19(26)12-4-1-2-5-15(12)25-30(27,28)17-7-3-6-16-18(17)24-29-23-16/h1-10,25H,(H,22,26)

InChI Key

WBTCQOUTKUIRQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)NS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.